
Zirconium acetylacetonate
Overview
Description
Zirconium acetylacetonate (ZAA), with the chemical formula Zr(C₅H₇O₂)₄, is a coordination compound where zirconium is chelated by four acetylacetonate ligands. This compound is highly valued in materials science for its thermal stability, solubility in organic solvents, and versatility as a precursor. Key applications include:
- Charge-trap layers in nonvolatile memory devices due to its ability to form zirconium oxide upon annealing .
- Ceramic precursors for 3D-printed porous structures, where optimal mechanical and thermal properties are achieved at 30 wt.% ZAA .
- Catalysts in polymerization and methane combustion, enhancing metal dispersion and reaction efficiency .
- Nanofiber fabrication via electrospinning, leveraging its solubility in dimethylformamide (DMF) .
ZAA decomposes at 150–200°C, forming ZrO₂ through ligand redistribution and oxygen incorporation . Its stability and ligand geometry enable precise control over material synthesis.
Preparation Methods
Conventional Solvothermal Synthesis
The solvothermal method remains a cornerstone for synthesizing zirconium acetylacetonate complexes. A representative protocol involves reacting zirconium(IV) acetylacetonate [Zr(AcAc)₄] with coordinating agents under controlled conditions. For instance, hydrous this compound complexes are synthesized by dissolving Zr(AcAc)₄ in methanol and introducing triethylamine as a base to facilitate ligand exchange . The mixture undergoes solvothermal treatment at 120°C for 8 hours in a pressurized reactor, yielding amorphous yellow crystals or gels when stabilized with polymers like poly(ethyleneimine) (PEI) or poly(diallyldimethylammonium chloride) (PDDAC) .
Key parameters influencing product morphology include:
-
Solvent selection : Methanol ensures solubility of Zr(AcAc)₄ and facilitates ligand dissociation.
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Stabilizing agents : Polymers like PEI modulate particle size by preventing aggregation during crystallization .
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Temperature and duration : Prolonged heating at 120°C ensures complete ligand coordination and hydrous complex formation.
Thermogravimetric analysis (TGA) of the resultant complexes reveals a two-step decomposition process: initial dehydration (25–100°C) followed by organic ligand oxidation (100–500°C), leaving ZrO₂ as the residual product .
Electrospinning-Driven Precursor Fabrication
Electrospinning has emerged as a versatile technique for producing this compound-polymer composite fibers, which are subsequently calcined to obtain ZrO₂ nanostructures. In this method, Zr(AcAc)₄ is dissolved in dimethylformamide (DMF) alongside polyacrylonitrile (PAN) to form a spinnable solution . The electrospun fibers undergo calcination at 500–800°C, during which Zr(AcAc)₄ decomposes via intermediate stages:
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Ligand dissociation : Zr(C₅H₇O₂)₄ → Zr(OH)(CH₃COO)₃
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Acetate intermediate formation : Zr(OH)(CH₃COO)₃ → ZrO(CH₃COO)₂
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Crystallization : ZrO(CH₃COO)₂ → tetragonal/monoclinic ZrO₂ .
This pathway yields zirconia nanofibers with high surface areas (up to 102.3 m²/g), contingent on the calcination temperature and polymer matrix .
Thermal Decomposition Pathways and Intermediate Isolation
Synchrotron radiation studies have delineated the thermal decomposition mechanism of Zr(AcAc)₄ at microsecond timescales. At 400–900 K, Zr(AcAc)₄ undergoes sequential ligand loss, forming volatile intermediates such as Zr(C₅H₇O₂)₂(C₅H₆O₂) and Zr(C₅H₆O₂)₂ . These intermediates are characterized via photoelectron photoion coincidence spectroscopy, with adiabatic ionization thresholds confirming their stability in the gas phase . The primary decomposition products include acetylacetone, acetylallene, and acetone, underscoring the role of β-diketonate ligand fragmentation .
Solution-Processed Deposition and Annealing
For thin-film applications, this compound is dissolved in organic solvents (e.g., butanol or diacetone alcohol) and spin-coated onto substrates . Post-deposition annealing at 200–300°C in ambient air induces ligand decomposition, fostering Zr–O bond formation while reducing carbon content . X-ray photoelectron spectroscopy (XPS) analyses reveal that annealing at 300°C diminishes C1s intensities by 60%, concomitant with a 40% increase in O1s signals, indicative of oxide formation .
Catalytic Activation in Polymer Matrices
Recent advances exploit Zr(AcAc)₄ as a latent catalyst in polyurethane (PU) networks. Thermal activation during reprocessing (150–200°C) transforms Zr(AcAc)₄ into active carbamate species, facilitating bond exchange reactions . This property is leveraged for PU recycling, where the precursor’s thermal lability enables network reconfiguration without compromising mechanical integrity .
Chemical Reactions Analysis
Types of Reactions: Zirconium acetylacetonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zirconium oxide and other by-products.
Reduction: Reduction reactions can convert this compound into lower oxidation state zirconium compounds.
Substitution: The acetylacetonate ligands can be substituted with other ligands, altering the compound’s properties and reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.
Substitution: Ligand exchange reactions often involve other diketones or similar ligands under controlled temperatures and solvent conditions.
Major Products:
Oxidation: Zirconium oxide (ZrO₂)
Reduction: Lower oxidation state zirconium compounds
Substitution: Various zirconium complexes with different ligands
Scientific Research Applications
Materials Science
Nanocrystal Synthesis
Zirconium acetylacetonate serves as a precursor for synthesizing zirconia (ZrO₂) nanocrystals. Research has demonstrated that using hydrous this compound complexes can produce both monoclinic and tetragonal zirconium oxide nanocrystals with controlled sizes ranging from 5 to 20 nm. This method involves solvothermal synthesis, where polymers like poly(ethyleneimine) act as stabilizers to ensure uniform gel formation during the process .
Nanofiber Production
Another notable application is in the fabrication of zirconia nanofibers via electrospinning. By combining this compound with polyacrylonitrile (PAN), researchers have successfully created nanofibers with an average diameter of about 75 nm. These nanofibers exhibit potential for use in high-strength materials due to their unique structural properties .
Polymer Chemistry
Catalyst in Ring-Opening Polymerization
this compound is recognized for its role as an efficient catalyst in ring-opening polymerization (ROP). It facilitates the synthesis of biodegradable polyacids and copolymers, such as those derived from lactide and trimethylene carbonate. This application highlights its potential in creating environmentally friendly materials through one-step synthesis processes .
Thermal Activation for Polyurethane Foams
The compound has also been explored as a catalyst for producing high-quality polyurethane foams. Studies indicate that thermal activation of this compound can yield foams with desirable properties, positioning it as a safer alternative to traditional toxic catalysts .
Electronics and Energy
Solid Oxide Fuel Cells
Due to its high oxygen ion conductivity, this compound finds applications in solid oxide fuel cells (SOFCs). The compound's ability to enhance ionic conductivity makes it valuable in developing efficient energy conversion systems .
Oxygen Sensors
In addition to fuel cells, zirconium compounds are utilized in oxygen sensors, leveraging their conductive properties to improve sensor performance and reliability.
Case Studies
Mechanism of Action
The mechanism by which zirconium acetylacetonate exerts its effects involves its ability to coordinate with various ligands and substrates. The compound’s molecular structure allows it to interact with different molecular targets, facilitating catalytic processes and material synthesis. The pathways involved often include ligand exchange, coordination to metal centers, and subsequent chemical transformations.
Comparison with Similar Compounds
Thermal Stability and Decomposition Behavior
*Note: Exact decomposition temperatures for AAA and ZnAA inferred from comparative studies.
Catalytic and Polymerization Activity
Catalyst Performance in Methane Combustion
- ZAA vs. Zirconium Butoxide : ZAA-based catalysts exhibit superior Pd dispersion, enhancing catalytic activity for methane combustion. Higher Zr content (5 wt.%) further improves dispersion .
Polymerization Initiators
Ceramics and 3D-Printed Structures
Nanofiber Fabrication
- ZAA vs. Aluminum Acetylacetonate: ZAA enables zirconia nanofiber production via electrospinning, while AAA produces alumina nanofibers with exceptional tensile strength (11.4 GPa) .
Catalytic Efficiency in Alkoxysilane Polymerization
Catalyst | Rate Constant (×10⁻⁴ min⁻¹) | Efficiency Ranking | Reference |
---|---|---|---|
Zirconium tetrakis(heptadionate) | 18.0 | 1 | |
Aluminum acetylacetonate (AAA) | 6.0 | 2 | |
Zinc acetylacetonate (ZnAA) | 4.3 | 3 | |
This compound | 2.0 | 4 |
Key Advantages and Limitations of ZAA
Advantages:
- Solubility : Superior solubility in DMF compared to zirconium oxychloride/acetate, enabling electrospinning .
- Ligand Stability : Acetylacetonate ligands provide controlled decomposition pathways for ZrO₂ formation .
- Versatility : Applicable in electronics, catalysis, and ceramics due to tunable thermal and mechanical properties.
Limitations:
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing zirconium acetylacetonate-based precursors for thin-film applications?
- Methodological Answer : this compound is typically dissolved in polar solvents like dimethylformamide (DMF) at 0.3 mol/L. Ethanolamine and oleic acid are added in volume ratios of 3:1 and 75:1, respectively, to stabilize the solution. The mixture is heated to 65°C and stirred for 3 hours, followed by filtration through a 0.45 μm PTFE membrane to remove particulates before spin-coating . For reproducibility, ensure strict control of solvent purity, temperature, and stirring duration.
Q. How can NMR spectroscopy be employed to characterize this compound-initiated copolymers?
- Methodological Answer : 13C NMR spectroscopy is critical for analyzing copolymer microstructures. Specific signal assignments in the carbonyl (170–180 ppm) and methylene (40–70 ppm) regions reveal comonomer sequences, block lengths, and transesterification effects. For example, lactide/trimethylene carbonate copolymers show distinct peaks for lactide-rich blocks (δ 169.5 ppm) and randomized sequences (δ 64–68 ppm). Quantitative integration of these signals allows calculation of reactivity ratios (e.g., 13.0 for lactide vs. 0.53 for trimethylene carbonate) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and dissolution steps. In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap. Store in airtight containers in well-ventilated areas, and dispose of waste via approved hazardous-material protocols .
Advanced Research Questions
Q. How does polymerization temperature influence the microstructure of this compound-initiated L-lactide/trimethylene carbonate copolymers?
- Methodological Answer : At 110°C, minimal transesterification occurs, yielding semicrystalline multiblock copolymers with distinct lactide-rich domains. At 180°C, intermolecular transesterification intensifies, randomizing the chain structure and producing amorphous materials. Monitor kinetics via time-resolved 13C NMR or GPC to correlate temperature with molecular weight distribution and crystallinity .
Q. What mechanisms explain the enhanced stability of perovskite solar cells using this compound buffer layers?
- Methodological Answer : this compound acts as a hydrolysis-resistant interfacial layer between the perovskite and metal electrode. Its strong chelate bonds (Zr–O) resist degradation by moisture and UV light, reducing ion migration. Optimize device performance by spin-coating a 10–20 nm layer (0.5–1.0 wt% in ethanol) and annealing at 100°C for 10 minutes. Characterize stability via accelerated aging tests (85°C/85% RH) and impedance spectroscopy .
Q. How can hydrophilic polymers modulate the crystallinity and bandgap of ZrO2 nanoparticles derived from this compound complexes?
- Methodological Answer : Solvothermal synthesis with poly(ethyleneimine) (PEI) or poly(diallyldimethylammonium chloride) (PDDAC) stabilizers controls particle size (5–20 nm) and phase. PEI promotes tetragonal ZrO2 (bandgap ~3.2 eV) at 500°C, while PDDAC yields monoclinic phase (bandgap ~4.0 eV) above 700°C. Use TGA to track ligand decomposition (30% weight loss at 150–650°C) and XRD/DRS to correlate phase transitions with optical properties .
Q. What strategies improve the proton conductivity of this compound-doped PBI membranes for fuel cells?
- Methodological Answer : Incorporate 1–5 wt% this compound into polybenzimidazole (PBI) matrices via solution casting. Zirconium’s high coordination number (up to 9) facilitates crosslinking between PBI chains, enhancing mechanical stability. Measure proton conductivity at 160°C under anhydrous conditions using electrochemical impedance spectroscopy. Optimize doping levels to balance conductivity (target: >0.1 S/cm) and membrane flexibility .
Q. Data Contradictions and Resolution
Q. Discrepancies in reported thermal degradation profiles of this compound complexes: How to resolve them?
- Methodological Answer : Variations arise from differing hydration states (e.g., [Zr₂(AcAc)•4H₂O]₂ vs. anhydrous forms). Use TGA-MS to identify decomposition steps: hydrated complexes lose water (25–150°C) before ligand degradation (150–650°C). Anhydrous complexes show a single-step mass loss (~30%). Standardize synthesis conditions (drying time, solvent removal) and report hydration status explicitly .
Q. Methodological Best Practices
Q. How to validate the purity of this compound precursors for reproducible CVD/ALD processes?
- Methodological Answer : Perform elemental analysis (ICP-OES) to confirm Zr content (theoretical: 18.7%). Use ESI-MS to detect [M+H]+ peaks (e.g., m/z 745.3 for 1:1 metal-ligand complexes). Purify via recrystallization in methanol/isopropanol and verify residual ligands via FTIR (absence of free acetylacetonate peaks at 1520 cm⁻¹) .
Properties
CAS No. |
17501-44-9 |
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Molecular Formula |
C20H32O8Zr |
Molecular Weight |
491.7 g/mol |
IUPAC Name |
4-hydroxypent-3-en-2-one;zirconium |
InChI |
InChI=1S/4C5H8O2.Zr/c4*1-4(6)3-5(2)7;/h4*3,6H,1-2H3; |
InChI Key |
YOBOXHGSEJBUPB-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Zr+4] |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Zr] |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Zr] |
Key on ui other cas no. |
17501-44-9 |
physical_description |
Off-white powder; [MSDSonline] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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